5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC17588724
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine -](/images/structure/VC17588724.png)
Specification
Molecular Formula | C8H10N2 |
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Molecular Weight | 134.18 g/mol |
IUPAC Name | 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H10N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-3,9H,4-5H2,1H3 |
Standard InChI Key | QEYHZVWJZHJRRF-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=C1)NCC2 |
Introduction
Structural and Nomenclature Characteristics of 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Core Scaffold and Isomeric Differentiation
The pyrrolo[3,2-b]pyridine system consists of a pyrrole ring fused to a pyridine nucleus at the 3,2-b positions, distinguishing it from other isomers such as pyrrolo[3,4-c]pyridine or pyrrolo[2,3-b]pyridine . The 5-methyl-2,3-dihydro variant introduces two critical modifications:
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Partial saturation: The 2,3-dihydro moiety reduces one double bond in the pyrrole ring, altering electronic distribution and conformational flexibility.
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Methyl substitution: A methyl group at position 5 influences steric and electronic properties, potentially enhancing metabolic stability compared to non-methylated analogs.
The IUPAC name 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine unambiguously defines the substitution pattern and saturation state. Computational modeling suggests that the dihydro modification imposes a puckered conformation, which may impact binding interactions in biological systems .
Physicochemical Properties
While experimental data for this specific compound are scarce, empirical estimates based on homologous structures predict:
These properties suggest moderate lipophilicity suitable for blood-brain barrier penetration, making the compound potentially relevant for central nervous system (CNS)-targeted therapies .
Synthetic Methodologies for Pyrrolo[3,2-b]pyridine Derivatives
Classical Cyclization Approaches
The synthesis of pyrrolo[3,2-b]pyridines often employs cyclization strategies using appropriately substituted precursors. A representative route involves:
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Palladium-catalyzed Suzuki coupling: As demonstrated in pyrrolo[2,3-b]pyridine syntheses, aryl boronic acids react with halogenated azaindoles to install substituents at specific positions . For 5-methyl derivatives, methyl-substituted boronic esters could be utilized.
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Bromination and functionalization: Electrophilic bromination at the 3-position followed by nucleophilic displacement or cross-coupling introduces diverse substituents .
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Reductive amination: Saturation of the pyrrole ring via catalytic hydrogenation yields the 2,3-dihydro moiety while preserving the pyridine nucleus.
Example Synthesis Pathway (Adapted from ):
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Suzuki coupling: 5-Bromo-7-azaindole + Methylboronic acid → 5-Methyl-7-azaindole.
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Dihydrogenation: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 2,3-bond.
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Protection/deprotection: Tosyl group introduction stabilizes intermediates during functionalization.
Challenges in Regioselective Methylation
Introducing the methyl group at position 5 requires precise control to avoid competing reactions at the 4- or 6-positions. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides, sulfonamides) enable regioselective lithiation and subsequent methylation with methyl iodide .
Comparative Analysis with Related Heterocycles
Future Directions and Research Opportunities
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Targeted Synthesis: Develop streamlined routes for 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine to enable biological testing.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity in CNS or antiviral targets.
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Computational Modeling: Predict binding modes against HIV integrase or dopamine receptors using molecular docking simulations.
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